Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-

satiety appetite regulation in vivo pharmacology

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- (CAS 105504-60-7) is the mono-hydrochloride salt form of the synthetic peptide known in the primary literature as U-67827E. Its sequence is Ac-Asp-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, featuring two key modifications of the native CCK-26–33 octapeptide: substitution of the oxidation-prone methionine residues at positions 28 and 31 with norleucine (Nle), and an N-terminal acetyl cap.

Molecular Formula C53H67N10NaO17S
Molecular Weight 1171.2 g/mol
CAS No. 105504-60-7
Cat. No. B024977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin (26-33), N-acetyl-norleucine(28,31)-
CAS105504-60-7
Synonyms(28,31-N-acetyl-Nle)-cholecystokinin (26-33)
CCK(26-33), N-Ac-Nle(28,31)-
cholecystokinin (26-33), N-acetyl-Nle(28,31)-
cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Molecular FormulaC53H67N10NaO17S
Molecular Weight1171.2 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)[O-])C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)N.[Na+]
InChIInChI=1S/C53H68N10O17S.Na/c1-4-6-16-36(54)47(70)56-29-44(65)58-41(25-33-28-55-37-18-12-11-15-35(33)37)49(72)59-38(17-7-5-2)48(71)62-43(27-46(68)69)51(74)61-39(23-31-13-9-8-10-14-31)52(75)63-53(76)40(60-50(73)42(26-45(66)67)57-30(3)64)24-32-19-21-34(22-20-32)80-81(77,78)79;/h8-15,18-22,28,36,38-43,55H,4-7,16-17,23-27,29,54H2,1-3H3,(H,56,70)(H,57,64)(H,58,65)(H,59,72)(H,60,73)(H,61,74)(H,62,71)(H,66,67)(H,68,69)(H,63,75,76)(H,77,78,79);/q;+1/p-1/t36-,38-,39-,40-,41-,42-,43-;/m0./s1
InChIKeyRYZYNKTWCREORQ-BQFFIIAHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- (CAS 105504-60-7): A Long-Acting, Stabilized CCK Octapeptide Agonist with Validated In Vivo Satiety Efficacy


Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- (CAS 105504-60-7) is the mono-hydrochloride salt form of the synthetic peptide known in the primary literature as U-67827E . Its sequence is Ac-Asp-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, featuring two key modifications of the native CCK-26–33 octapeptide: substitution of the oxidation-prone methionine residues at positions 28 and 31 with norleucine (Nle), and an N-terminal acetyl cap . These modifications confer extended in vivo duration of action and resistance to oxidative degradation while preserving full agonist activity at both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes . The compound was developed as a pharmacological tool for investigating the role of CCK in satiety signaling, gastric motility, and long-term appetite regulation across multiple species .

Why Native CCK-8 Cannot Substitute for the N-Acetyl-Norleucine(28,31)-CCK(26–33) Analog in Satiety and Gastric Motility Research


Native sulfated CCK-8 (sincalide), while the reference agonist, has a measured plasma half-life of only 1.3 ± 0.1 minutes in dogs and is rapidly cleared via proteolytic degradation and renal elimination. Furthermore, the two methionine residues at positions 28 and 31 in the native sequence are highly susceptible to oxidation; under standard laboratory conditions, CCK-8 standard solutions are 26% to 67% oxidized, and CCK-33 is 18% to 70% oxidized . This chemical instability introduces experimental variability in both in vitro and in vivo settings and precludes sustained pharmacodynamic effects beyond a single meal. The N-acetyl-norleucine(28,31) analog addresses these limitations through non-oxidizable norleucine isosteres and an N-terminal acetyl cap that retards aminopeptidase degradation , yielding a compound that retains full receptor-level potency while delivering 10- to 100-fold greater in vivo food intake inhibition in rats compared to native CCK-8 . Generic substitution with unmodified CCK-8 or desulfated CCK-8 would fail to reproduce the extended duration of action, oxidative resilience, and balanced CCK-A/CCK-B engagement that define this compound's utility profile.

Quantitative Comparative Evidence Guide: Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- (U-67827E) vs. Native CCK-8 and Other Analogs


In Vivo Food Intake Inhibition: 10- to 100-Fold Greater Potency vs. Native CCK-8 in Rats

In a direct head-to-head comparison, the N-acetyl-norleucine(28,31)-CCK(26–33) analog (U-67827E) inhibited food intake in rats with 10–100 times the potency of native sulfated CCK-8, despite the two compounds exhibiting identical in vitro potencies in pyloric contraction and [125I]CCK-8 competitive binding assays at both CCK-A and CCK-B receptors . In rhesus monkeys, U-67827E produced significantly greater inhibition of daily food intake with no evidence of compensation or tolerance, whereas native CCK-8's effects were limited to a single meal duration . The discrepancy between identical in vitro activity and markedly superior in vivo potency is attributed to the analog's enhanced metabolic stability and prolonged bioavailability .

satiety appetite regulation in vivo pharmacology CCK receptor agonism

Gastric Emptying Inhibition: Significantly Prolonged Duration vs. Native CCK-8

The N-acetyl-norleucine(28,31)-CCK(26–33) analog inhibited gastric emptying for significantly longer durations than native CCK-8 . In a rat model, doses of 0.5 and 5.0 nmol/kg produced dose-dependent inhibition of gastric emptying at 10, 20, and 30 minutes post-administration. The presence of a gastric load potentiated the analog's food intake inhibition, reducing the threshold dose required to suppress intake, an effect not achievable with short-acting native CCK-8 . The analog's effects on both food intake and gastric emptying were reversed by pretreatment with the selective CCK-A receptor antagonist L-364,718 (100 μg/kg), confirming CCK-A receptor mediation .

gastric motility gastric emptying satiety signaling CCK-A receptor

Oxidative Stability: Norleucine Substitution Eliminates Oxidation-Prone Methionine Residues Present in Native CCK-8

Native CCK-8 contains two methionine residues (positions 28 and 31) that are highly susceptible to oxidation. Quantitative analysis shows that CCK-8 standards are 26% to 67% oxidized in weak solutions under routine laboratory conditions, and CCK-33 standards are 18% to 70% oxidized . In hydrogen peroxide systems, Met28 and Met31 are specifically oxidized to methionine sulfoxide, and in Fenton systems (hydroxyl radical), further oxidation to methionine sulfone occurs along with Trp oxidation and peptide fragmentation . The N-acetyl-norleucine(28,31) analog replaces both methionine residues with norleucine, a non-oxidizable isostere that differs only by the substitution of the sulfur atom with a methylene group (–CH2–) . This structural modification is explicitly designed to prevent undesired oxidation side-reactions that plague native CCK peptides during synthesis, storage, and experimental use .

peptide stability methionine oxidation chemical stability norleucine isostere

Balanced CCK-A/CCK-B Receptor Binding Profile vs. Subtype-Selective Analogs

Unlike the highly CCK-B-selective analog [N-MeNle28,31]CCK26-33 (SNF 8702), which exhibits over 4,000-fold greater affinity for central CCK-B receptors than peripheral CCK-A receptors in guinea pig tissues , the N-acetyl-norleucine(28,31)-CCK(26–33) analog (U-67827E) retains identical in vitro potency at both CCK-A and CCK-B receptor subtypes, as demonstrated by competitive inhibition of [125I]CCK-8 binding . Furthermore, SNF 8702 shows an IC50 of 0.13 nM at central receptors with a pancreas-to-brain cortex affinity ratio of 5,100 in rats , whereas U-67827E's balanced dual-receptor engagement is confirmed by its ability to induce pyloric contractions (CCK-A) and compete for brain binding sites (CCK-B) with equivalent potency to native CCK-8 . The CCK-A-mediated component of U-67827E's satiety action was specifically confirmed through antagonist reversal with L-364,718 .

CCK-A receptor CCK-B receptor receptor selectivity binding affinity

Cross-Species Translational Validation: Rat, Rhesus Monkey, and Baboon Efficacy with No Tolerance Development

The N-acetyl-norleucine(28,31)-CCK(26–33) analog has been validated for satiety efficacy across three mammalian species with distinct feeding physiologies. In rats, it inhibited food intake with 10–100 times the potency of CCK-8 . In rhesus monkeys, it produced significantly greater inhibition of daily food intake compared to CCK-8, acting in a dose-dependent manner with no evidence of compensation or tolerance—a critical finding given that native CCK-8 is known to induce rapid behavioral tolerance upon repeated administration . In baboons (Papio c. anubis), U-67827E at 0.80–3.2 μg/kg (i.m.) significantly reduced food intake during the first 8 hours and over the entire 22-hour session, with dose-dependent increases in latency to the first meal of up to 2.5 hours . These effects were specific to the consumption component of feeding behavior, indicating interaction with physiological satiety mechanisms rather than non-specific behavioral suppression .

non-human primate translational pharmacology tolerance long-acting CCK agonist

Validated Application Scenarios for Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- (U-67827E) Based on Quantitative Evidence


Chronic Satiety and Appetite Regulation Studies Requiring Multi-Hour or Multi-Meal Pharmacodynamic Coverage

Investigators studying the role of CCK receptor signaling in long-term appetite control, meal patterning, and body weight regulation should select this analog over native CCK-8. The compound provides 10–100× greater in vivo potency in rats with effects extending beyond a single meal, and demonstrates 22-hour food intake reduction in non-human primates without tolerance development . This enables experimental designs—such as repeated-dosing chronic studies, pair-feeding paradigms, and circadian feeding rhythm analyses—that are not feasible with native CCK-8 due to its ≈1.3-minute plasma half-life .

Integrated CCK-A/CCK-B Receptor Pharmacology Where Dual-Receptor Engagement Is Required

For research requiring simultaneous activation of both peripheral CCK-A receptors (mediating gallbladder contraction, pancreatic enzyme secretion, and gastric emptying) and central CCK-B receptors (mediating anxiety, dopamine modulation, and central satiety signaling), this analog is the appropriate choice. Unlike the highly CCK-B-selective analog SNF 8702 (>4,000-fold selectivity) or desulfated CCK-8 (preferential CCK-B binding), U-67827E retains balanced, identical in vitro potency at both receptor subtypes as confirmed by competitive binding and functional pyloric contraction assays .

Gastric Motility and Gastric Emptying Studies with Sustained Pharmacodynamic Effect

The analog's prolonged inhibition of gastric emptying—at doses of 0.5 and 5.0 nmol/kg producing sustained effects across multiple time points (10, 20, and 30 minutes)—makes it the compound of choice for studying the integration of gastric distension signals with central satiety pathways . The synergism between the analog and gastric load in suppressing food intake, and the specific reversal by the CCK-A antagonist L-364,718, further validates its utility for dissecting CCK-A-mediated gastric mechanosensory signaling .

Oxidation-Resistant CCK Pharmacology in Long-Duration or Oxidative-Stress Experimental Conditions

In experimental settings where peptide oxidation is a concern—including long-duration in vitro organ bath studies, microdialysis experiments with extended collection periods, or studies involving reactive oxygen species—the norleucine(28,31) substitutions provide a critical advantage. Native CCK-8 standards are 26–67% oxidized under routine conditions, and the Met28/Met31 residues are specifically targeted by ROS . The non-oxidizable norleucine isosteres eliminate this variability, ensuring consistent receptor-level pharmacology throughout the experimental timeline.

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